molecular formula C24H23ClN2O4 B264855 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide

Cat. No. B264855
M. Wt: 438.9 g/mol
InChI Key: ZGJVEJCVFKRMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide, also known as CMI-392, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromen-2-one derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory conditions. It has also been found to induce apoptosis in cancer cells, which is a key process in the prevention and treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide is that it exhibits a broad range of biological activities, making it a potential candidate for the development of new drugs. It also has a relatively simple synthesis method, which makes it accessible for further research. However, one of the limitations of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new analogs of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide involves several steps, starting from the reaction of 6-chloro-7-methoxy-4-methylcoumarin with ethyl chloroacetate to form the intermediate compound. This intermediate is then reacted with indole-3-carboxaldehyde and isopropylamine to yield the final product, 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide. The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide has been optimized to improve its yield and purity, making it a viable candidate for further research.

Scientific Research Applications

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This property makes it a potential candidate for the treatment of various inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease.
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide has also been found to possess anticancer activity by inducing apoptosis in cancer cells. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This property makes it a potential candidate for the development of new anticancer drugs.

properties

Product Name

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide

Molecular Formula

C24H23ClN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C24H23ClN2O4/c1-13(8-15-12-26-20-7-5-4-6-16(15)20)27-23(28)10-18-14(2)17-9-19(25)22(30-3)11-21(17)31-24(18)29/h4-7,9,11-13,26H,8,10H2,1-3H3,(H,27,28)

InChI Key

ZGJVEJCVFKRMOU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC(C)CC3=CNC4=CC=CC=C43

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC(C)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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